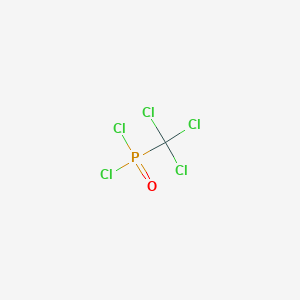
trichloromethylphosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trichloromethylphosphonic dichloride is an organophosphorus compound with the chemical formula CCl₃PCl₂. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity and is used in a variety of industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
trichloromethylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with carbon tetrachloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Another method involves the chlorination of chloromethyldichlorophosphonic dichloride in the presence of light or other catalysts . This method is also effective in producing this compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reactions are carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
trichloromethylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include various phosphonic acids and their derivatives. These products are often used as intermediates in the synthesis of other chemicals.
Scientific Research Applications
trichloromethylphosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of trichloromethylphosphonic dichloride involves its reactivity with nucleophiles and other reactive species. It can form covalent bonds with various molecular targets, leading to the formation of new compounds. The specific pathways and molecular targets involved depend on the nature of the reactants and the conditions under which the reactions are carried out .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonyl dichloride: This compound is similar in structure but has a methyl group instead of a trichloromethyl group.
Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride: This compound has a similar phosphonic dichloride structure but with additional substituents.
Uniqueness
trichloromethylphosphonic dichloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various chemicals.
Properties
CAS No. |
21510-59-8 |
|---|---|
Molecular Formula |
CCl5OP |
Molecular Weight |
236.2 g/mol |
IUPAC Name |
trichloro(dichlorophosphoryl)methane |
InChI |
InChI=1S/CCl5OP/c2-1(3,4)8(5,6)7 |
InChI Key |
IZCROZIPMHFQSU-UHFFFAOYSA-N |
Canonical SMILES |
C(P(=O)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]](/img/structure/B8809570.png)
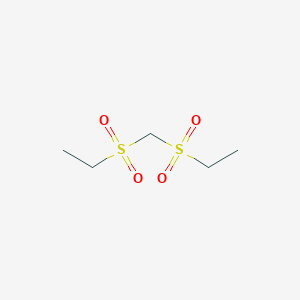

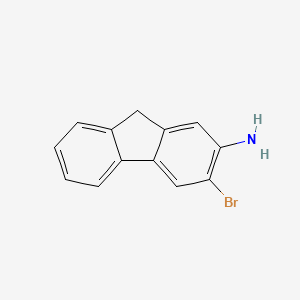
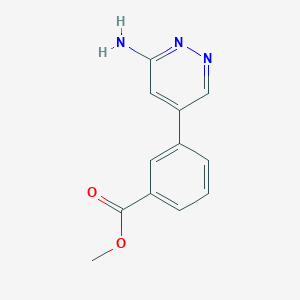
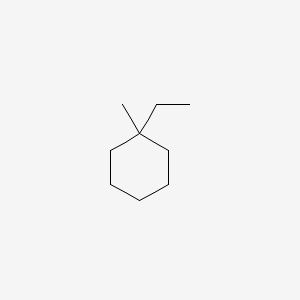

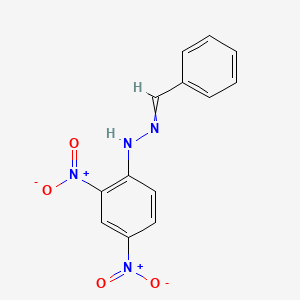
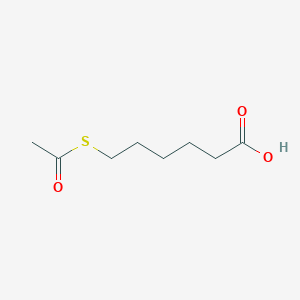
![9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B8809648.png)
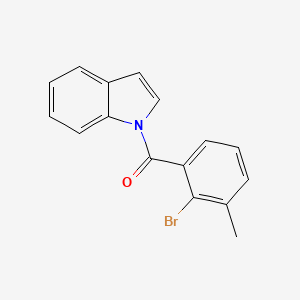
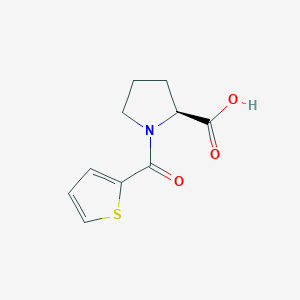
![tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate](/img/structure/B8809668.png)
